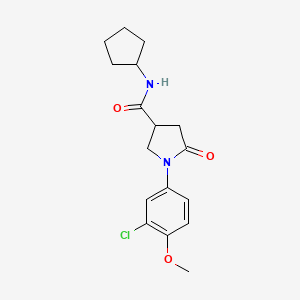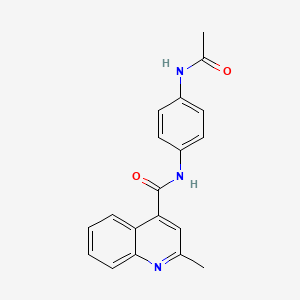![molecular formula C26H27NO5 B4628993 ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4628993.png)
ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Descripción general
Descripción
ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a useful research compound. Its molecular formula is C26H27NO5 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3-(2-methoxybenzyl)-6-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 433.18892296 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
A study by Roy et al. (2019) highlights the use of a rhodamine-based compound as a fluorescent dual sensor for Zn2+ and Al3+ ions. This compound showcases the potential for designing specific sensors for metal ions, which is crucial in environmental monitoring and biological studies (Roy et al., 2019).
Antimicrobial and Antioxidant Properties
Research conducted by Raghavendra et al. (2016) explores the synthesis of lignan conjugates via cyclopropanation, demonstrating significant antimicrobial and antioxidant activities. These findings indicate the chemical's potential in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Synthetic Pathways in Organic Chemistry
A study by Watanabe et al. (1993) discusses the chemical confirmation of a synthetic route for the benz[f]indole skeleton, highlighting the versatility of ethyl 9-methoxybenz[f]indole in synthetic organic chemistry. This research underlines the importance of indole derivatives in pharmaceuticals and materials science (Watanabe et al., 1993).
Photolabile Polymers
Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon light irradiation. This work opens up new avenues for controlled drug delivery systems and the development of smart materials responsive to environmental stimuli (Sobolčiak et al., 2013).
Cyclopalladation in Metal-Organic Frameworks
Shimazaki et al. (2005) conducted studies on the cyclopalladation of the indole ring in palladium(II) complexes, demonstrating the impact of O-donor properties on the formation of indole-binding complex species. This research is crucial for the development of catalytic systems and the synthesis of complex organic molecules (Shimazaki et al., 2005).
Propiedades
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-4-32-26(29)25-20(13-17-7-5-6-8-23(17)31-3)24-21(27-25)14-18(15-22(24)28)16-9-11-19(30-2)12-10-16/h5-12,18,27H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXGUTYGSTPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)



